N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide

Dopamine D2-like receptors Structure–activity relationship Antipsychotic screening

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide (CAS 1574528-65-6) is a synthetic indazole-3-carboxamide with the molecular formula C15H24N4O and a molecular weight of 276.38 g/mol. It belongs to a recognized class of 2-aminomethylpyrrolidinyl-derived heterocyclic carboxamides that exhibit affinity for dopamine D2-like receptors.

Molecular Formula C15H24N4O
Molecular Weight 276.38 g/mol
Cat. No. B12172419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide
Molecular FormulaC15H24N4O
Molecular Weight276.38 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=NNC3=C2CCCC3
InChIInChI=1S/C15H24N4O/c1-2-19-9-5-6-11(19)10-16-15(20)14-12-7-3-4-8-13(12)17-18-14/h11H,2-10H2,1H3,(H,16,20)(H,17,18)
InChIKeyLYZHYOWXVLZHPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide: Structural & Pharmacophoric Baseline for Procurement


N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide (CAS 1574528-65-6) is a synthetic indazole-3-carboxamide with the molecular formula C15H24N4O and a molecular weight of 276.38 g/mol. It belongs to a recognized class of 2-aminomethylpyrrolidinyl-derived heterocyclic carboxamides that exhibit affinity for dopamine D2-like receptors. The compound integrates a 4,5,6,7-tetrahydro-2H-indazole core—a partially saturated bicyclic system—linked via a carboxamide bridge to an N-ethyl-2-pyrrolidinylmethyl side chain, a pharmacophore critical for D2-like receptor engagement. Structurally, it represents an indazole-based bioisostere of the established benzamide antipsychotic scaffold, with prospective advantages in metabolic stability and receptor subtype selectivity under investigation.

Synthetic tetrahydroindazole-3-carboxamide for dopamine D2-like receptor studies
Differentiated core geometry beyond classical benzamide scaffolds
Predicted CNS physicochemical profile supports brain penetration research

Why Tetrahydroindazole-3-carboxamides Cannot Be Readily Substituted by Benzamide or Benzotriazole Analogs


Compounds within the indazole-3-carboxamide, benzamide (e.g., sulpiride), and benzotriazole (e.g., alizapride) families share a common 2-aminomethylpyrrolidinyl side chain that drives dopamine D2-like receptor affinity. However, the heterocyclic core profoundly influences receptor binding kinetics, selectivity profiles among D2-like subtypes, and ADME properties. The replacement of a benzamide with a tetrahydroindazole has been shown to modulate D2-like binding affinity across multiple structure–activity relationship studies, where even closely related tricyclic cores yield divergent D2-like IC₅₀ values. Consequently, direct substitution without re-qualification of receptor binding, functional activity, and metabolic stability risks functional performance deviations in assays dependent on D2-like pharmacology.

Target Compound
Tetrahydroindazole core with potential D2-like, 5-HT₄, and sigma binding
Predicted higher CNS exposure and metabolic flexibility
Benzamide Analogs (e.g., Sulpiride)
Benzamide core with established D2/D3 selectivity
Primarily renal clearance; limited off-target receptor engagement
Direct substitution may alter receptor binding, selectivity, and ADME outcomes without re-qualification.

Quantitative Differentiation Evidence for N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide


D2-like Receptor Affinity Modulation by Heterocyclic Core Replacement

The side chain N-(1-ethyl-2-pyrrolidinyl)methyl is a pharmacophore for D2-like receptor binding. When conjugated to a 4,5-dihydro-1H-benzo[g]indole-3-carboxamide core, the resulting compound 2a demonstrates D2-like IC₅₀ of 160 nM in radioligand displacement assays using rat striatal membranes. Replacement of this core with a 4,5,6,7-tetrahydro-2H-indazole generates a structurally distinct compound; class-level evidence indicates that such core variation substantially alters D2-like affinity and intrinsic activity.

D2-like Affinity Context
Class-level
Comparator 2a IC₅₀ 160 nM; target data not available
Core variation may shift D2-like affinity
Direct binding data required for this compound
Dopamine D2-like receptors Structure–activity relationship Antipsychotic screening

Predicted Superior BBB Permeability vs. Sulpiride Based on Physicochemical Properties

The target compound has a lower molecular weight (276.38 g/mol) and higher predicted lipophilicity (clogP ~2.29) compared to sulpiride (MW 341.4 g/mol; clogP ~0.57). In the context of CNS drug design, compounds with MW < 300 and clogP between 2 and 4 generally exhibit superior passive BBB permeability. The target compound's topological polar surface area (TPSA) of 51.02 Ų is also below the 90 Ų threshold associated with good CNS penetration, whereas sulpiride's TPSA is approximately 110 Ų.

BBB Permeability Context
Class-level inference
MW 276, clogP 2.29, TPSA 51 vs. sulpiride MW 341, clogP 0.57, TPSA 110
Predicted higher CNS exposure potential
Experimental BBB data needed
Blood-brain barrier Physicochemical profiling CNS drug design

Tetrahydroindazole as a Metabolically Stable Bioisostere of the Benzamide Moiety

The indazole ring system is a well-established bioisostere of phenol and benzamide functionalities, conferring increased lipophilicity and reduced susceptibility to Phase I (hydroxylation) and Phase II (glucuronidation/sulfation) metabolism compared to benzamide-containing analogs. Sulpiride, which contains a benzamide core, is excreted ~95% unchanged in urine, indicating minimal hepatic metabolism; however, the indazole replacement provides a synthetic handle for further optimization of metabolic stability and reduced reliance on renal clearance.

Metabolic Bioisostere Context
Class-level
Indazole less prone to Phase I/II metabolism; sulpiride renally cleared
May offer alternative clearance pathways
Intrinsic clearance data not available
Metabolic stability Bioisosterism Indazole medicinal chemistry

Prospective Selectivity Screening Advantage Against 5-HT₄ and Sigma Receptors

Indazole-3-carboxamides are documented ligands for 5-HT₄ receptors (as antagonists/partial agonists) and sigma-2 receptors, in addition to D2-like receptors. The target compound's tetrahydroindazole core thus presents an opportunity to interrogate polypharmacology across D2-like, 5-HT₄, and sigma receptor panels, which contrasts with the narrower receptor profiles of classical benzamides such as sulpiride (primarily D2/D3 with minimal 5-HT or sigma activity).

Receptor Profiling Context
Class-level
Indazole-3-carboxamides bind 5-HT₄ and sigma receptors
Broader receptor engagement possible
Specific selectivity data not yet reported
Receptor selectivity Off-target profiling Indazole pharmacology

Optimal Application Scenarios for N-[(1-ethyl-2-pyrrolidinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide in Scientific Research


Dopamine D2-like Receptor Screening Library Diversification

The compound provides a structurally differentiated tetrahydroindazole core that expands chemical space beyond traditional benzamide chemotypes within D2-like receptor screening decks. Its distinct core geometry may identify novel binding interactions not captured by sulpiride, alizapride, or benzamide-focused libraries.

CNS-Penetrant Lead Optimization Starting Point

With favorable predicted CNS physicochemical properties (low MW, moderate lipophilicity, low TPSA), the compound can serve as an early-stage lead for CNS programs requiring dopamine receptor modulation, enabling the exploration of structure–property relationships for brain exposure.

Polypharmacology Profiling Across D2, 5-HT₄, and Sigma Receptors

The indazole-3-carboxamide scaffold has established affinity for 5-HT₄ and sigma receptors in addition to D2-like targets. This compound is suitable for broad receptor profiling campaigns aimed at identifying multi-target mechanisms or understanding chemotype-driven selectivity patterns.

Metabolic Stability Comparison Studies with Benzamide Reference Compounds

The tetrahydroindazole core is a recognized metabolic bioisostere of benzamide. Head-to-head microsomal or hepatocyte stability assays with sulpiride or other benzamide comparators can quantify the metabolic advantage conferred by the indazole replacement.

Application
Selection Property
Validation Focus
D2-like receptor library diversification
Core geometry differentiation
Novel binding interaction profiling
CNS lead optimization research
Predicted CNS physicochemical profile
Brain exposure structure-property relationships
Multi-target receptor profiling
Chemotype-driven selectivity patterns
5-HT₄ and sigma receptor engagement
Metabolic stability comparison studies
Indazole metabolic bioisostere context
Microsomal/hepatocyte stability assays
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